molecular formula C15H13ClN2O6 B12925241 2-(1H-benzimidazol-2-ylmethyl)benzoic acid;perchloric acid CAS No. 62513-24-0

2-(1H-benzimidazol-2-ylmethyl)benzoic acid;perchloric acid

Cat. No.: B12925241
CAS No.: 62513-24-0
M. Wt: 352.72 g/mol
InChI Key: UYOQFSCFOOZTTA-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-2-ylmethyl)benzoic acid;perchloric acid is a compound that belongs to the benzimidazole derivatives. Benzimidazole is a bicyclic compound consisting of fused benzene and imidazole rings. This compound is known for its diverse biological activities and is used in various scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-2-ylmethyl)benzoic acid typically involves the reaction of benzimidazole with benzyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-2-ylmethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1H-benzimidazol-2-ylmethyl)benzoic acid has a wide range of scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-ylmethyl)benzoic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific proteins and enzymes, inhibiting their activity and leading to the desired biological effects. For example, it can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound with similar biological activities.

    2-(1H-benzimidazol-1-yl)-methylbenzoic acid: A closely related compound with similar chemical properties.

    4-(2-phenyl-1H-benzimidazol-1-yl)-benzoic acid: Another derivative with comparable biological activities.

Uniqueness

2-(1H-benzimidazol-2-ylmethyl)benzoic acid is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

CAS No.

62513-24-0

Molecular Formula

C15H13ClN2O6

Molecular Weight

352.72 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylmethyl)benzoic acid;perchloric acid

InChI

InChI=1S/C15H12N2O2.ClHO4/c18-15(19)11-6-2-1-5-10(11)9-14-16-12-7-3-4-8-13(12)17-14;2-1(3,4)5/h1-8H,9H2,(H,16,17)(H,18,19);(H,2,3,4,5)

InChI Key

UYOQFSCFOOZTTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC3=CC=CC=C3N2)C(=O)O.OCl(=O)(=O)=O

Origin of Product

United States

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